molecular formula C20H22ClFN2O5S2 B2606851 4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1325698-05-2

4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2606851
CAS No.: 1325698-05-2
M. Wt: 488.97
InChI Key: UWBAFVNCXFJILP-UHFFFAOYSA-N
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Description

The compound “4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic molecule. It contains a spirocyclic core, which is a feature common in many biologically active compounds .


Synthesis Analysis

The synthesis of similar spirocyclic compounds has been reported in the literature. For instance, difluoroalkylated 2-azaspiro[4.5]decanes have been synthesized via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides with ethyl bromodifluoroacetate . This reaction involves a tandem radical addition and dearomatizing cyclization process .

Scientific Research Applications

Fuel Cell Applications

Sulfonated poly(arylene ether sulfone)s block copolymers, containing fluorenyl groups synthesized using related sulfone and fluoro components, have shown promise for fuel cell applications. The synthesized block copolymers demonstrate higher proton conductivity and mechanical properties compared to traditional materials like Nafion, potentially offering more efficient and durable alternatives for proton exchange membranes in fuel cells (Bae, Miyatake, & Watanabe, 2009).

Electronic Transport Mechanism

Research on poly(azomethine sulfone)s, synthesized by reacting bis(4-chlorophenyl)sulfone with bisphenols, has contributed to understanding the electronic transport mechanism in semiconducting polymers. These findings are significant for developing new materials for electronic devices, indicating how structural variations in polymers influence their electrical conductivity and semiconducting properties (Rusu et al., 2007).

Synthesis of Sulfur-Containing Heterocycles

The precursor 1-Aroyl-2-styrylsulfonylethene, related to the compound , has been utilized for synthesizing various sulfur-containing heterocycles. These compounds have potential applications in pharmaceuticals and agrochemicals due to their unique biological activities. This research demonstrates the versatility of sulfone compounds in synthesizing complex molecules with potential practical applications (Reddy, Babu, & Padmavathi, 2001).

Human Chymase Inhibitors

Sulfone-based compounds have been designed and evaluated as inhibitors of human chymase, an enzyme implicated in various cardiovascular diseases. This research illustrates the potential therapeutic applications of sulfone compounds in designing novel drugs for treating cardiovascular conditions (Tanaka et al., 2007).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-8-[(3-fluorophenyl)methylsulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O5S2/c21-17-4-6-19(7-5-17)31(27,28)24-12-13-29-20(24)8-10-23(11-9-20)30(25,26)15-16-2-1-3-18(22)14-16/h1-7,14H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBAFVNCXFJILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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